molecular formula C19H17BrN4O5S B2355000 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 891128-86-2

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2355000
CAS No.: 891128-86-2
M. Wt: 493.33
InChI Key: ZPDDXQAXFLEQOZ-UHFFFAOYSA-N
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Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a morpholinosulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via bromination reactions, while the morpholinosulfonyl group is added through sulfonylation reactions using appropriate sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and morpholinosulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDXQAXFLEQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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